molecular formula C9H10ClFO B12980682 2-(2-Chlorophenyl)-2-fluoropropan-1-ol

2-(2-Chlorophenyl)-2-fluoropropan-1-ol

Cat. No.: B12980682
M. Wt: 188.62 g/mol
InChI Key: YAGIFJPWLSLOQL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-fluoropropan-1-ol is a fluorinated propanol derivative featuring a 2-chlorophenyl group and a fluorine atom attached to the second carbon of the propanol backbone. Its molecular formula is C₉H₉ClFO, with a molecular weight of 188.62 g/mol. The compound’s unique structural attributes—specifically the ortho-substituted chlorine and fluorine atoms on the phenyl ring—impart distinct electronic and steric properties. These characteristics influence its lipophilicity, metabolic stability, and interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-fluoropropan-1-ol

InChI

InChI=1S/C9H10ClFO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3

InChI Key

YAGIFJPWLSLOQL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-fluoropropan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of a Grignard reagent, where 2-chlorobenzaldehyde reacts with a fluorinated Grignard reagent to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-chlorophenyl)-2-fluoropropanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-(2-Chlorophenyl)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The presence of the chlorophenyl and fluorine groups allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Type and Position on the Phenyl Ring

The position and type of halogen substituents on the phenyl ring significantly affect chemical reactivity and biological activity.

Compound Name Substituents (Phenyl Ring) Key Properties
2-(2-Chlorophenyl)-2-fluoropropan-1-ol Cl (ortho), F (ortho) Enhanced lipophilicity; dual halogen effects improve target binding
(R)-2-(4-Chlorophenyl)propan-1-ol Cl (para) Lower metabolic stability due to para-substitution; altered enzyme inhibition
1-(3-Chloro-2-fluorophenyl)cyclopropanol Cl (meta), F (ortho) Cyclopropanol ring introduces steric constraints; distinct reactivity
1-(2-Fluorophenyl)-2-methylpropan-1-ol F (ortho) Fluorine’s electronegativity enhances electronic effects; reduced steric bulk

Key Findings :

  • Ortho-substituted halogens (Cl and F) in this compound create synergistic electronic effects, enhancing binding affinity compared to para-substituted analogs like (R)-2-(4-Chlorophenyl)propan-1-ol .
  • Fluorine improves metabolic stability and lipophilicity compared to bulkier halogens like bromine or chlorine .

Functional Group Variations

The presence of additional functional groups (e.g., amino, methyl) modifies biological activity and chemical reactivity.

Compound Name Functional Groups Biological Activity
This compound -OH, -F, -Cl Enzyme inhibition; antimicrobial potential
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol -NH₂, -CH₃, -F Enhanced antimicrobial activity due to amino group
3-(Benzyloxy)-2-fluoropropan-1-ol -O-benzyl, -F Increased steric hindrance; altered solubility
1-(2-Chloro-6-fluorophenyl)pentan-2-ol -OH (secondary), -Cl, -F Extended carbon chain improves membrane permeability

Key Findings :

  • The hydroxyl group in this compound facilitates hydrogen bonding with biological targets, a property absent in its ketone analog (2-(2-Chlorophenyl)-2-methyl-1-propanone) .
  • Amino groups (e.g., in 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol) introduce basicity, enabling interactions with acidic residues in enzymes .

Positional Isomerism and Stereochemistry

The position of substituents and stereochemical configuration critically influence pharmacological profiles.

Compound Name Structural Variation Impact on Properties
This compound -OH on C1; -F/-Cl on phenyl (ortho) Optimal steric alignment for target binding
1-(2-Chlorophenyl)-2-methylpropan-2-ol -OH on C2; -Cl on phenyl (ortho) Reduced solubility due to tertiary alcohol
(2S)-2-(4-Chlorophenoxy)propan-1-ol Chiral center; -O-Ph group Stereospecific interactions in enzyme systems

Key Findings :

  • Primary alcohols (e.g., this compound) exhibit higher solubility compared to tertiary alcohols like 1-(2-Chlorophenyl)-2-methylpropan-2-ol .
  • Chiral centers (e.g., in (2S)-2-(4-Chlorophenoxy)propan-1-ol) can lead to enantiomer-specific biological activities .

Tables Referenced :

  • Table 2.1:
  • Table 2.2:
  • Table 2.3:

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